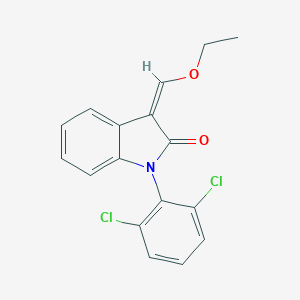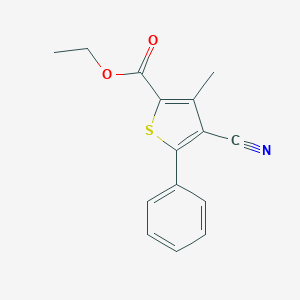![molecular formula C21H14N2O5S-2 B273674 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate](/img/structure/B273674.png)
4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate, also known as Sudan IV, is a synthetic dye commonly used in scientific research applications. It belongs to the azo dye family, which is characterized by a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. Sudan IV has a distinctive red-orange color and is soluble in organic solvents, but not in water.
Mécanisme D'action
4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV works by selectively binding to lipid molecules, which causes them to become visible under a microscope. The dye binds to the hydrophobic regions of the lipid molecule, forming a complex that is insoluble in water. This results in the accumulation of the dye in lipid-rich structures, making them easier to visualize and analyze.
Biochemical and Physiological Effects
This compound IV has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic, although prolonged exposure to the dye may cause skin irritation and respiratory problems.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV in lab experiments is its high selectivity for lipid molecules. This makes it a valuable tool for identifying and quantifying lipid-rich structures in biological samples. Additionally, this compound IV is relatively easy to use and produces consistent results.
One limitation of this compound IV is its lack of specificity for different types of lipids. The dye binds to all types of lipids, regardless of their chemical composition or function. This can make it difficult to distinguish between different lipid species and to accurately measure their concentrations.
List of
Orientations Futures
1. Development of new lipid-specific dyes with higher selectivity and sensitivity.
2. Investigation of the biological and physiological effects of 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV on living organisms.
3. Optimization of this compound IV staining protocols for different types of biological samples and lipid-rich structures.
4. Evaluation of the potential of this compound IV as a diagnostic tool for lipid-related diseases.
5. Development of new imaging techniques that combine this compound IV staining with other molecular probes for more detailed analysis of lipid-rich structures.
Conclusion
This compound IV is a synthetic dye widely used in scientific research as a staining agent for lipids and fats. Its high selectivity for lipid molecules makes it a valuable tool for identifying and quantifying lipid-rich structures in biological samples. While this compound IV has some limitations, it remains an important tool for lipid research and is likely to continue playing an important role in future studies.
Méthodes De Synthèse
The synthesis of 4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV involves the reaction of 2-methyl-5-nitrobenzenesulfonic acid with 3-phenyl-1-benzofuran-4,5-dione in the presence of a reducing agent such as zinc dust or iron powder. The resulting product is then diazotized with sodium nitrite and coupled with 4-aminobenzenesulfonic acid to form this compound IV.
Applications De Recherche Scientifique
4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate IV is widely used in scientific research as a staining agent for lipids and fats. It is particularly useful in histology and pathology studies, where it is used to identify lipid-rich structures such as adipose tissue and cell membranes. This compound IV is also used in the food industry to detect the presence of vegetable oils and animal fats in food products.
Propriétés
Formule moléculaire |
C21H14N2O5S-2 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
4-[(2-methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C21H16N2O5S/c1-13-19(14-5-3-2-4-6-14)20-18(28-13)12-11-17(24)21(20)23-22-15-7-9-16(10-8-15)29(25,26)27/h2-12,24H,1H3,(H,25,26,27)/p-2 |
Clé InChI |
BOYQDMJHWVBGCI-UHFFFAOYSA-L |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[O-])C4=CC=CC=C4 |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[O-])C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine](/img/structure/B273600.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)
![8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)
![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)
![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)
![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)
![5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273612.png)
![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)
![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)

